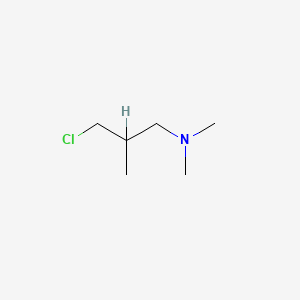

3-Chloro-2-methylpropyl(dimethyl)amine

Descripción general

Descripción

3-Chloro-2-methylpropyl(dimethyl)amine is a chemical compound with the molecular formula C6H14ClN . It is a member of the amine family and is used in various industrial processes . The compound is a clear, colorless liquid with a strong ammonia-like odor .

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methylpropyl(dimethyl)amine is represented by the molecular formula C6H14ClN . The compound has a molecular weight of 135.63506 .Physical And Chemical Properties Analysis

3-Chloro-2-methylpropyl(dimethyl)amine has a boiling point of 35-36 °C (Press: 11 Torr), a predicted density of 0.925±0.06 g/cm3, and a predicted pKa of 9.19±0.28 . It is soluble in water and is highly flammable .Aplicaciones Científicas De Investigación

-

- Application : Pyrrole, a similar molecule, is widely known as a biologically active scaffold which possesses a diverse nature of activities .

- Methods of Application : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

-

- Application : Fatty Acid Amidopropyl Dimethylamines, which are structurally similar to the compound you mentioned, are used in cosmetics .

- Methods of Application : These compounds are used as conditioning agents and are included in the formulation of a wide variety of cosmetic products .

- Results : The North American Contact Dermatitis Group (NACDG) evaluated 25,813 patients for allergic contact dermatitis with patch tests from 1998 to 2007. “Amidoamine” produced relevant allergic reactions in 0.5% of the seniors (20/4215; ages > 65), 0.7% of the adults (136/20,162; ages 19 to < 64), and 0.7% of the children (10/1436) .

-

- Application : Amines such as monomethylamine, dimethylamine, and trimethylamine have been shown to enhance sulfuric acid-driven particle formation more efficiently than ammonia .

- Methods of Application : These amines participate in atmospheric aerosol particle formation together with sulfuric acid .

- Results : Simulations indicate that clustering with H2SO4 is efficient for DMA and TMA and weaker and more sensitive to ambient conditions for MMA .

-

- Application : Dimethylamine, a structurally similar compound, is commonly encountered commercially as a solution in water at concentrations up to around 40% .

- Methods of Application : Dimethylamine is produced by the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .

- Results : An estimated 270,000 tons of Dimethylamine were produced in 2005 .

-

- Application : Quaternary ammonium salt polymers, a kind of polyelectrolyte with a quaternary ammonium group, are widely used in traditional and emerging industries due to their good water-solubility, adjustable cationicity and molecular weight, high efficiency and nontoxicity .

- Methods of Application : The properties and several synthesis methods of typical quaternary ammonium salt monomers were introduced. The research progress on the synthesis of polymers was summarized from the perspective of obtaining products with high molecular weight, narrow molecular weight distribution and high monomer conversion, and special functional polymers .

- Results : Typical examples of quaternary ammonium salt polymers in the application fields of water treatment, daily chemicals, petroleum exploitation, papermaking, and textile printing and dyeing were listed .

-

- Application : Dimethylamine is an organic compound with the formula (CH3)2NH. This secondary amine is a colorless, flammable gas with an ammonia-like odor. Dimethylamine is commonly encountered commercially as a solution in water at concentrations up to around 40% .

- Methods of Application : Dimethylamine is produced by catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .

- Results : An estimated 270,000 tons of Dimethylamine were produced in 2005 .

Safety And Hazards

Propiedades

IUPAC Name |

3-chloro-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN/c1-6(4-7)5-8(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXACBBAXFABGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946015 | |

| Record name | 3-Chloro-N,N,2-trimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-methylpropyl(dimethyl)amine | |

CAS RN |

23349-86-2 | |

| Record name | 3-Chloro-N,N,2-trimethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23349-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylpropyl(dimethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023349862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-N,N,2-trimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylpropyl(dimethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)

![3-[Butyl[4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B1604947.png)